molecular formula C20H19ClO10 B3026787 Cyanidin 3-arabinoside CAS No. 111613-04-8

Cyanidin 3-arabinoside

Cat. No.: B3026787
CAS No.: 111613-04-8
M. Wt: 454.8 g/mol
InChI Key: ORTBMTXABUAMJS-HAHUOHMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin 3-arabinoside is a member of flavonoids and a glycoside.

Mechanism of Action

Target of Action

Cyanidin-3-O-arabinoside (C3A) primarily targets dihydrotestosterone (DHT) -sensitive dermal papilla cells (DPCs) located at the base of hair follicles . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process .

Mode of Action

C3A suppresses DHT-induced DPC senescence by modulating p38-dependent ER-mitochondria contacts . It effectively decreases DHT-induced mitochondrial reactive oxygen species (mtROS) accumulation in DPCs . C3A also blocks excessive mitochondrial calcium accumulation . Furthermore, it inhibits p38-mediated voltage-dependent anion channel 1 (VDAC1) expression that contributes to mitochondria-associated ER membrane (MAM) formation and transfer of calcium via VDAC1–IP3R1 interactions . In addition, C3A activates AMPK, thereby suppressing hepatic gluconeogenesis through the inhibition of gluconeogenic gene expression .

Biochemical Pathways

C3A affects the DHT signaling pathway in DPCs . DHT, produced by 5-α-reductase in human hair DPCs, causes DPC senescence in androgenetic alopecia (AGA) through mitochondrial dysfunction . C3A’s action on this pathway results in the reduction of MAM formation and mitochondrial dysfunction . It also influences the AMPK signaling pathway , suppressing hepatic gluconeogenesis .

Pharmacokinetics

The absorption and bioavailability of C3A and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The in vivo bioavailability of these compounds is relatively low in comparison to their more stable metabolites . After consumption, these bioactives are subjected to substantial transformations in the human body .

Result of Action

C3A effectively decreases DHT-induced mtROS accumulation in DPCs, reversing the DHT-induced DPC senescence . It also blocks excessive mitochondrial calcium accumulation . In AGA mouse models, C3A restores DHT-induced hair growth deceleration, activating hair follicle stem cell proliferation .

Action Environment

C3A is found in a wide range of fruits and vegetables, and we consume considerable amounts of these compounds regularly via plant-based diets . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, pH, temperature, and light exposure.

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTBMTXABUAMJS-HAHUOHMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111613-04-8
Record name Cyanidin 3-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYANIDIN 3-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.